Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate
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Overview
Description
Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate is a complex organic compound that features a thiadiazole ring, a sulfonamide group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the sulfonamide group. The final steps involve coupling the thiadiazole-sulfonamide intermediate with the nitrophenyl propanoate moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the nitrophenyl group may interact with specific receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a similar structural motif.
Uniqueness
Ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate is unique due to its combination of a thiadiazole ring, sulfonamide group, and nitrophenyl group, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O8S2/c1-3-23-28-29-25(40-23)30-41(37,38)19-11-7-17(8-12-19)26-21(32)13-14-22(33)27-20(24(34)39-4-2)15-16-5-9-18(10-6-16)31(35)36/h5-12,20H,3-4,13-15H2,1-2H3,(H,26,32)(H,27,33)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQRVOMRTBGYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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